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molecular formula C12H16BrNS B8442896 1-[2-(3-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine

1-[2-(3-Bromo-phenylsulfanyl)-ethyl]-pyrrolidine

Cat. No. B8442896
M. Wt: 286.23 g/mol
InChI Key: CMSUZWBXZJEKLH-UHFFFAOYSA-N
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Patent
US07456176B2

Procedure details

1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 equiv., 8.82 mmol) and 3-bromothiophenol (1.5 equiv., 13.23 mmol) were dissolved in acetonitrile (100 mL). Potassium carbonate (10.0 equiv., 88.2 mmol) was added to the reaction while stirring. The reaction was kept in oil bath at 80° C. to reflux for 18 h. The reaction was then cooled to room temperature and filtered to remove excess inorganics, and the organics were extracted with saturated NaHCO3 and brine. The organics were dried over Na2SO4 then concentrated under reduced pressure. The resulting crude oil was purified by flash chromatography using 4:6 EtOAc/hexanes. The fractions were concentrated to afford product as a yellow oil (792.3 mg, 32% yield). Rf=0.75 MS (ES+): m/z=287 LC retention time: 1.81 min.
Quantity
8.82 mmol
Type
reactant
Reaction Step One
Quantity
13.23 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
88.2 mmol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.[Br:10][C:11]1[CH:12]=[C:13]([SH:17])[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:10][C:11]1[CH:12]=[C:13]([S:17][CH2:3][CH2:4][N:5]2[CH2:9][CH2:8][CH2:7][CH2:6]2)[CH:14]=[CH:15][CH:16]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
8.82 mmol
Type
reactant
Smiles
Cl.ClCCN1CCCC1
Name
Quantity
13.23 mmol
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
88.2 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was kept in oil bath at 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove excess inorganics
EXTRACTION
Type
EXTRACTION
Details
the organics were extracted with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude oil was purified by flash chromatography
CONCENTRATION
Type
CONCENTRATION
Details
The fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)SCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 792.3 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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